molecular formula C16H13N3O2 B3873962 1-(4-Methoxycinnamoyl)-1H-benzotriazole CAS No. 5636-43-1

1-(4-Methoxycinnamoyl)-1H-benzotriazole

Cat. No.: B3873962
CAS No.: 5636-43-1
M. Wt: 279.29 g/mol
InChI Key: OSPKEQPSKBCWJN-DHZHZOJOSA-N
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Description

1-(4-Methoxycinnamoyl)-1H-benzotriazole is a benzotriazole derivative characterized by a cinnamoyl group substituted with a methoxy moiety at the para position of its aromatic ring. The benzotriazole core, a fused benzene and triazole heterocycle, serves as a versatile scaffold in organic synthesis and pharmaceutical development. This compound is hypothesized to exhibit applications in corrosion inhibition, polymer stabilization, and medicinal chemistry due to its unique electronic and steric properties .

Properties

IUPAC Name

(E)-1-(benzotriazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-21-13-9-6-12(7-10-13)8-11-16(20)19-15-5-3-2-4-14(15)17-18-19/h2-11H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPKEQPSKBCWJN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50417003
Record name ST50775820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5636-43-1
Record name ST50775820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxycinnamoyl)-1H-benzotriazole typically involves the reaction of 4-methoxycinnamic acid with benzotriazole. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in a solvent like toluene . The reaction proceeds through the formation of an ester linkage between the carboxylic acid group of 4-methoxycinnamic acid and the nitrogen atom of benzotriazole.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxycinnamoyl)-1H-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cinnamoyl double bond can be reduced to form a saturated derivative.

    Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the benzotriazole ring.

Major Products Formed

    Oxidation: 1-(4-Hydroxycinnamoyl)-1H-benzotriazole.

    Reduction: 1-(4-Methoxycinnamoyl)-1H-benzotriazoline.

    Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzotriazole derivatives are widely studied for their structural adaptability and functional diversity. Below is a detailed comparison of 1-(4-Methoxycinnamoyl)-1H-benzotriazole with key analogs:

Structural and Functional Comparison

Compound Name Substituents Key Properties Applications References
This compound 4-Methoxycinnamoyl at N1 High lipophilicity, UV absorption, potential enzyme inhibition Polymer stabilizers, drug discovery
1H-Benzotriazole None (parent compound) Broad-spectrum antimicrobial, corrosion inhibition Industrial coatings, antifreeze agents
1-(4-Methylbenzoyl)-1H-benzotriazole 4-Methylbenzoyl at N1 Reduced water solubility, enhanced environmental persistence UV stabilizers, organic synthesis
6-Chloro-1H-benzotriazole Chloro at C6 Strong antimicrobial activity, slow degradation in environment Pharmaceuticals, corrosion inhibitors
1-(2-Furoyl)-1H-benzotriazole Furoyl at N1 Enzyme interaction via furan π-system, photostability Biological probes, agrochemicals
1-(Phenylthio)methyl-1H-benzotriazole Phenylthio-methyl at N1 Enhanced bioactivity, nucleophilic substitution reactivity Anticancer agents, materials science

Physicochemical Properties

  • Lipophilicity : The 4-methoxycinnamoyl group increases lipophilicity compared to unsubstituted benzotriazole, improving membrane permeability for biological applications .
  • Solubility : Unlike the water-soluble parent benzotriazole, the bulky cinnamoyl substituent reduces polarity, likely limiting aqueous solubility .
  • Photostability : The conjugated cinnamoyl system may enhance UV absorption, similar to tolyltriazole derivatives used in plastics and coatings .

Environmental Impact

  • Degradability : Halogenated benzotriazoles (e.g., 6-chloro derivatives) persist in ecosystems, but the methoxy group may offer alternative degradation pathways .
  • Toxicity : Substituents like the cinnamoyl group could reduce acute toxicity compared to sulfonated or nitro-substituted analogs .

Research Findings and Data

Crystallographic and Thermal Analysis

  • Crystal Packing : The cinnamoyl group’s π-system may promote π-π stacking, as seen in benzoyl-substituted benzotriazoles (intermolecular contacts: ~3.0 Å) .
  • Thermal Stability : Thermogravimetric analysis (TGA) of similar compounds shows decomposition temperatures >250°C, suggesting robust thermal stability for industrial use .

Biological Activity

1-(4-Methoxycinnamoyl)-1H-benzotriazole is a compound belonging to the benzotriazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, along with relevant case studies and research findings.

Overview of Benzotriazoles

Benzotriazoles are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The structural characteristics of benzotriazoles contribute significantly to their biological behavior. The introduction of various substituents can enhance their efficacy against different biological targets.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have indicated that benzotriazole derivatives exhibit bactericidal effects against various bacterial strains. For instance, compounds tested against Escherichia coli and Staphylococcus aureus demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific derivative and its substituents .

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli10
This compoundS. aureus15
Benzotriazole Derivative XPseudomonas aeruginosa25

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of benzotriazole derivatives. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This effect was attributed to the compound's ability to modulate signaling pathways involved in inflammation .

Case Study:
A study conducted on human monocyte-derived macrophages showed that treatment with this compound resulted in a significant decrease in TNF-α and IL-6 levels after stimulation with lipopolysaccharide (LPS). The inhibitory concentration (IC50) was determined to be approximately 20 µM.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibited dose-dependent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 15 to 30 µM .

Cell LineIC50 (µM)
MCF-720
A54925

Mechanism of Action:
The anticancer activity is believed to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression. Fluorescent microscopy revealed morphological changes consistent with apoptosis in treated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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